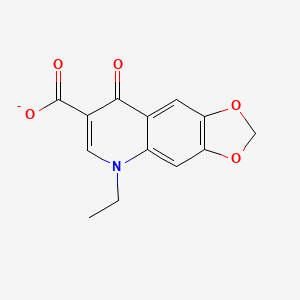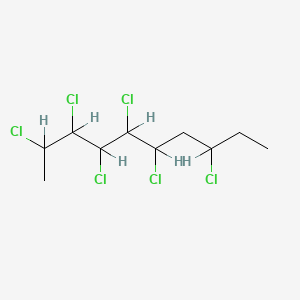
2,3,4,5,6,8-Hexachlorodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2,3,4,5,6,8-Hexachlorodecane is synthesized through the chlorination of paraffin waxes. The process involves the reaction of paraffin hydrocarbons with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate . Industrial production methods involve the continuous chlorination of paraffin waxes in large reactors, followed by purification and stabilization steps to ensure the desired product quality .
Análisis De Reacciones Químicas
2,3,4,5,6,8-Hexachlorodecane undergoes several types of chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form various chlorinated alcohols and acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated paraffins.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3,4,5,6,8-Hexachlorodecane has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer and flame retardant in various chemical formulations.
Biology: Studies have investigated its bioaccumulation in aquatic organisms, such as fish.
Mecanismo De Acción
The mechanism by which 2,3,4,5,6,8-Hexachlorodecane exerts its effects involves the binding of the compound to alpha-2-urinary globulin in male rats. This binding forms degradation-resistant complexes in the kidney, leading to cell death and sustained regenerative cell proliferation, which can result in renal tumors . The compound also causes peroxisome proliferation and down-regulation of alpha-2-urinary globulin synthesis in the liver .
Comparación Con Compuestos Similares
2,3,4,5,6,8-Hexachlorodecane is similar to other short-chain chlorinated paraffins, such as Cereclor and Clorafin . its unique properties, such as its specific molecular structure and viscosity, make it particularly effective as a plasticizer and flame retardant. Other similar compounds include:
Cereclor: A chlorinated paraffin with similar applications but different molecular weight and chlorine content.
Clorafin: Another chlorinated paraffin used in similar industrial applications.
This compound stands out due to its specific balance of chlorine content and molecular weight, which provides optimal performance in its intended applications.
Propiedades
Número CAS |
1852481-27-6 |
|---|---|
Fórmula molecular |
C10H16Cl6 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
2,3,4,5,6,8-hexachlorodecane |
InChI |
InChI=1S/C10H16Cl6/c1-3-6(12)4-7(13)9(15)10(16)8(14)5(2)11/h5-10H,3-4H2,1-2H3 |
Clave InChI |
GJGHBJCMOWRRSZ-UHFFFAOYSA-N |
SMILES |
CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CCC(CC(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl |
Sinónimos |
chlorowax 500C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




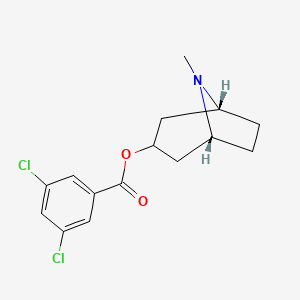
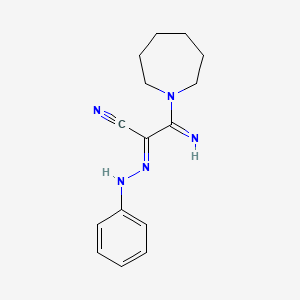
![[(1S,6S,7S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1232630.png)
![1H-Cycloprop[e]azulen-7-ol, decahydro-1,1,7-trimethyl-4-methylene-, [1ar-(1aalpha,4aalpha,7beta,7abeta,7balpha)]-](/img/structure/B1232633.png)

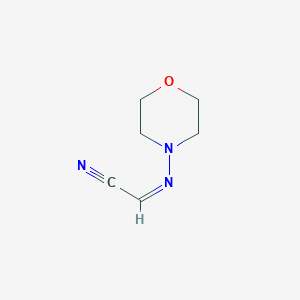
![2-[(Diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B1232640.png)

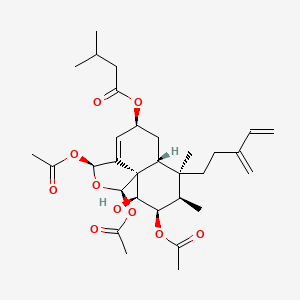

![2-[[5,6-bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B1232647.png)
